molecular formula C9H16ClNO2 B13518955 Methyl4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylatehydrochloride

Methyl4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylatehydrochloride

Cat. No.: B13518955
M. Wt: 205.68 g/mol
InChI Key: OKSOESRWJFZYEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride is a compound that belongs to the class of bicyclic amines. This compound is characterized by its unique bicyclo[2.1.1]hexane structure, which imparts distinct chemical and physical properties. It is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride typically involves a multi-step process. One common method is the [2+2] cycloaddition reaction, where photochemistry is employed to create the bicyclic structure. This reaction involves the use of 1,5-dienes and a mercury lamp, although the latter can be technically challenging and requires special equipment .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors and alternative light sources to facilitate the [2+2] cycloaddition. The goal is to achieve high yields and purity while minimizing the need for specialized equipment .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate hydrochloride
  • Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride

Uniqueness

Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride is unique due to its specific bicyclo[2.1.1]hexane structure, which imparts distinct chemical properties compared to other bicyclic compounds. This structure allows for unique reactivity and stability, making it valuable in various research applications .

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-12-8(11)7-4-9(5-10)2-6(7)3-9;/h6-7H,2-5,10H2,1H3;1H

InChI Key

OKSOESRWJFZYEB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2(CC1C2)CN.Cl

Origin of Product

United States

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